Cas no 1280785-03-6 (N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)

N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-methyl-1H-indol-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide
- N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Z748083540
- EN300-26622985
- AKOS034568245
- 1280785-03-6
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- インチ: 1S/C18H21N3O/c1-3-9-21-10-5-4-6-17(21)18(22)20-15-7-8-16-14(12-15)11-13(2)19-16/h1,7-8,11-12,17,19H,4-6,9-10H2,2H3,(H,20,22)
- InChIKey: DLJIQUNSHYCNBI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCCN1CC#C)NC1C=CC2=C(C=C(C)N2)C=1
計算された属性
- せいみつぶんしりょう: 295.168462302g/mol
- どういたいしつりょう: 295.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 48.1Ų
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622985-0.05g |
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide |
1280785-03-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide 関連文献
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1. Book reviews
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamideに関する追加情報
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: A Comprehensive Overview
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, identified by the CAS registry number 1280785-03-6, is a structurally complex organic compound with significant potential in various fields of chemical research and application. This compound, characterized by its indole moiety, piperidine ring, and alkyne group, has garnered attention due to its unique properties and promising biological activities.
The molecular structure of this compound is composed of three key segments: the indole ring system, the piperidine ring, and the propargyl group. The indole moiety, a heterocyclic aromatic compound, contributes to the molecule's stability and potential for hydrogen bonding interactions. The piperidine ring, a six-membered saturated ring with one nitrogen atom, adds rigidity and enhances the compound's pharmacokinetic properties. The propargyl group introduces unsaturation and increases the molecule's reactivity, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of such compounds in drug discovery efforts, particularly in the development of small molecule inhibitors targeting specific protein-protein interactions (PPIs). For instance, research published in the Journal of Medicinal Chemistry has demonstrated that analogs of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression. These findings underscore the potential of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-enyl)piperidine derivatives as leads for anti-cancer therapeutics.
In addition to its biological applications, this compound has also been explored in synthetic chemistry for its utility as an intermediate in the construction of more complex molecules. Its alkyne functionality makes it amenable to various coupling reactions, such as Sonogashira and Heck reactions, which are widely used in organic synthesis to form carbon-carbon bonds. This versatility has positioned it as a valuable reagent in both academic and industrial settings.
The synthesis of this compound typically involves multi-step processes that combine principles from organic synthesis, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have optimized synthetic routes to improve yields and reduce reaction times, making this compound more accessible for large-scale production.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These analytical methods provide critical insights into its molecular integrity and help ensure its reliability for downstream applications.
Looking ahead, ongoing research is focused on enhancing the bioavailability and reducing off-target effects of this compound through structural modifications. By fine-tuning its physicochemical properties, scientists aim to unlock its full potential as a therapeutic agent or a key intermediate in drug development.
In conclusion, N-(2-methylindol-piperidine-propargyl) compounds like CAS No. 1280785 represent a promising class of molecules with diverse applications across chemistry and biology. Their unique structures and reactivity profiles make them invaluable tools for advancing scientific research and innovation.
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